
tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.32836 g/mol It is known for its unique structure, which includes an azetidine ring substituted with a tert-butyl ester and a mercaptoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and mercaptoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the azetidine ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercaptoethyl group can form covalent bonds with nucleophiles, while the azetidine ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of a mercaptoethyl group.
tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate: Contains a bromomethyl group instead of a mercaptoethyl group.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: Features a methylsulfonyl group instead of a mercaptoethyl group.
Uniqueness: This functional group allows for specific interactions and transformations that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-8(7-11)4-5-14/h8,14H,4-7H2,1-3H3 |
Clave InChI |
NSCOXZAMCRKDFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


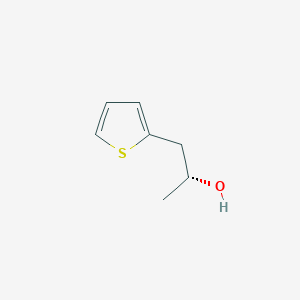
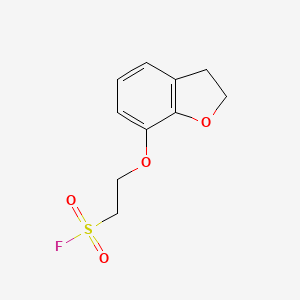
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)

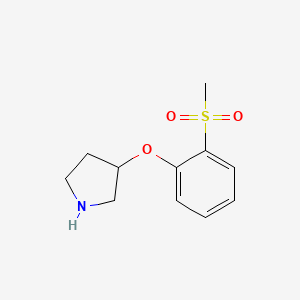
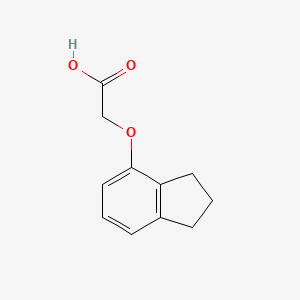
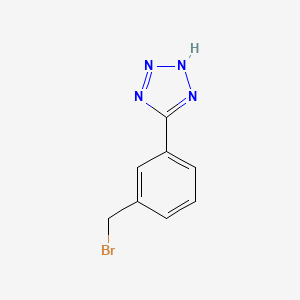

![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
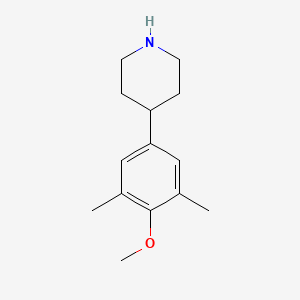
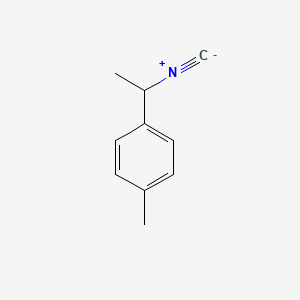


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
